(2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol
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Overview
Description
(2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound characterized by a dioxane ring with two hydroxymethyl groups and an ethenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxane derivative with formaldehyde and an ethenylating agent in the presence of a catalyst. The reaction is carried out under mild conditions to ensure the stability of the dioxane ring and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
(2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polymers and copolymers.
Materials Science: Incorporated into the design of novel materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl groups can form hydrogen bonds and participate in various chemical reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions enable the compound to exert its effects in different applications, such as enhancing the properties of polymers or serving as a reactive intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure with a phenyl group instead of an ethenyl group.
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Contains two methyl groups instead of an ethenyl group.
1,4-Dioxane-2,5-dimethanol: Lacks the ethenyl group and has a simpler structure.
Uniqueness
(2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for polymerization. This makes it particularly valuable in applications where crosslinking or polymer formation is desired, setting it apart from other similar compounds.
Properties
IUPAC Name |
[2-ethenyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-7-11-5-8(3-9,4-10)6-12-7/h2,7,9-10H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZRRNXHFCSBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1OCC(CO1)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855210 |
Source
|
Record name | (2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29178-30-1 |
Source
|
Record name | (2-Ethenyl-1,3-dioxane-5,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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